molecular formula C9H11NO B14285514 Benzenamine, N-hydroxy-N-2-propenyl- CAS No. 117531-28-9

Benzenamine, N-hydroxy-N-2-propenyl-

Cat. No.: B14285514
CAS No.: 117531-28-9
M. Wt: 149.19 g/mol
InChI Key: XLIYXGRLXYCYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-hydroxy-N-2-propenyl- is an organic compound with the molecular formula C9H11NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a hydroxy group and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-hydroxy-N-2-propenyl- typically involves the reaction of aniline with appropriate reagents to introduce the hydroxy and 2-propenyl groups. One common method is the reaction of aniline with allyl bromide in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of Benzenamine, N-hydroxy-N-2-propenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-hydroxy-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the 2-propenyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Aniline derivatives or fully hydrogenated products.

    Substitution: Halogenated or nitrated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-hydroxy-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-hydroxy-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the 2-propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aniline (Benzenamine): The parent compound without the hydroxy and 2-propenyl groups.

    N-Hydroxyaniline: Aniline with a hydroxy group attached to the nitrogen atom.

    N-Allylaniline: Aniline with an allyl group attached to the nitrogen atom.

Uniqueness

Benzenamine, N-hydroxy-N-2-propenyl- is unique due to the presence of both hydroxy and 2-propenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

117531-28-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-phenyl-N-prop-2-enylhydroxylamine

InChI

InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h2-7,11H,1,8H2

InChI Key

XLIYXGRLXYCYTG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.